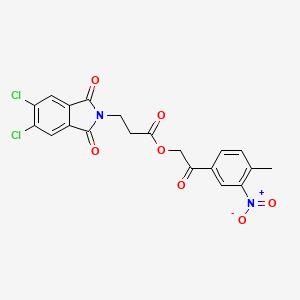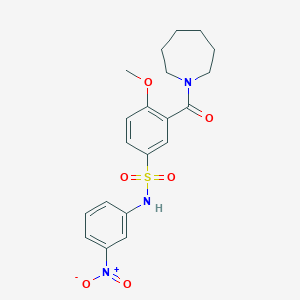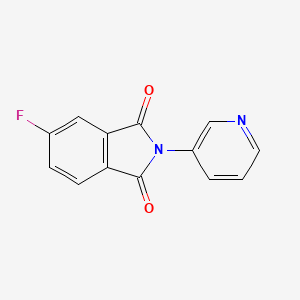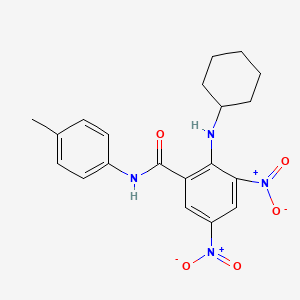![molecular formula C23H17F3N4OS B15151512 N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8700(2),?0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide is a complex organic compound with a unique structure This compound is characterized by the presence of a trifluoromethyl group, a methylsulfanyl group, and a triazatetracyclic core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide typically involves multiple steps. The initial step often includes the formation of the triazatetracyclic core through cyclization reactions. The introduction of the trifluoromethyl group is usually achieved via nucleophilic substitution reactions, while the methylsulfanyl group is incorporated through thiolation reactions. The final step involves the coupling of the phenyl ring with the triazatetracyclic core under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the triazatetracyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the trifluoromethyl group.
Applications De Recherche Scientifique
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the triazatetracyclic core play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide
- 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline
Uniqueness
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8700(2),?0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide stands out due to its unique triazatetracyclic core and the presence of both trifluoromethyl and methylsulfanyl groups
Propriétés
Formule moléculaire |
C23H17F3N4OS |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
N-(2-methylsulfanylphenyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide |
InChI |
InChI=1S/C23H17F3N4OS/c1-32-18-9-5-4-8-16(18)27-22(31)17-12-19-28-20-14-7-3-2-6-13(14)10-11-15(20)21(23(24,25)26)30(19)29-17/h2-9,12H,10-11H2,1H3,(H,27,31) |
Clé InChI |
SYMGACHCLHSPON-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1NC(=O)C2=NN3C(=C2)N=C4C(=C3C(F)(F)F)CCC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151429.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B15151457.png)
![1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B15151465.png)
![4-methyl-N-[2,2,2-trichloro-1-({[4-(ethenylsulfonyl)-2-methoxyphenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B15151470.png)

![propyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B15151487.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)
![2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide](/img/structure/B15151495.png)



![phenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15151519.png)
